

## Validating On-Target Effects of I-CBP112 Hydrochloride: A Comparative Guide

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Compound of Interest		
Compound Name:	I-CBP112 hydrochloride	
Cat. No.:	B2515675	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **I-CBP112 hydrochloride** with other alternative CBP/p300 inhibitors, supported by experimental data and detailed protocols. The aim is to offer an objective resource for validating the on-target effects of this potent and selective chemical probe.

# Introduction to I-CBP112 Hydrochloride and its Target

I-CBP112 hydrochloride is a potent and selective inhibitor of the bromodomains of the homologous transcriptional coactivators, CREB-binding protein (CBP) and p300.[1][2] These proteins are crucial epigenetic regulators that play a pivotal role in controlling gene expression through their histone acetyltransferase (HAT) activity and their function as scaffolds for the assembly of transcriptional machinery. The bromodomain of CBP/p300 specifically recognizes and binds to acetylated lysine residues on histones and other proteins, a key step in transcriptional activation. By competitively binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomain, I-CBP112 disrupts this interaction, leading to the modulation of gene expression.[2][3] Dysregulation of CBP/p300 activity has been implicated in various diseases, including cancer, making their bromodomains attractive therapeutic targets.[4]

### Comparative Analysis of CBP/p300 Inhibitors



The on-target effects and potency of **I-CBP112 hydrochloride** are best understood in the context of other available CBP/p300 inhibitors. This section provides a comparative overview of I-CBP112 and other notable compounds targeting either the bromodomain or the HAT domain of CBP/p300.

#### **Quantitative Data Summary**

The following table summarizes the key biochemical and cellular potencies of **I-CBP112 hydrochloride** and selected alternative inhibitors.



Compoun d	Target Domain	Assay Type	CBP Potency	p300 Potency	Selectivit y Notes	Referenc e(s)
I-CBP112 hydrochlori de	Bromodom ain	ITC (Kd)	151 nM	167 nM	Selective over BET bromodom ains.	[1][2][5]
AlphaScre en (IC50)	170 nM (CBP)	-	[2]			
SGC- CBP30	Bromodom ain	ITC (Kd)	21 nM	38 nM	Highly selective over BET bromodom ains (40-fold over BRD4(1)).	[1]
PF-CBP1	Bromodom ain	Biochemic al (IC50)	125 nM	363 nM	Highly selective over BRD4 (>139-fold).	[1]
GNE-272	Bromodom ain	Biochemic al (IC50)	1 nM	3.8 nM	Highly potent and selective.	[6]
CCS1477	Bromodom ain	Biochemic al (Kd)	1.7 nM	1.3 nM	Over 200- fold more potent for p300/CBP than BRD4.	[4][5]
A-485	HAT Domain	Biochemic al (IC50)	2.6 nM	9.8 nM	Selective over bromodom ains and	[1]





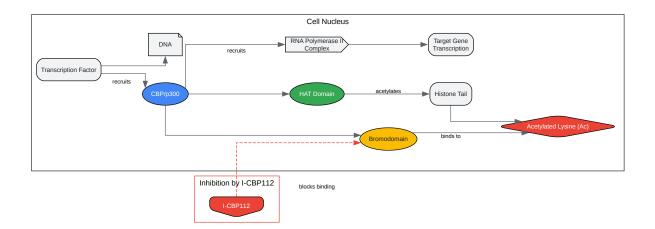


other HATs.

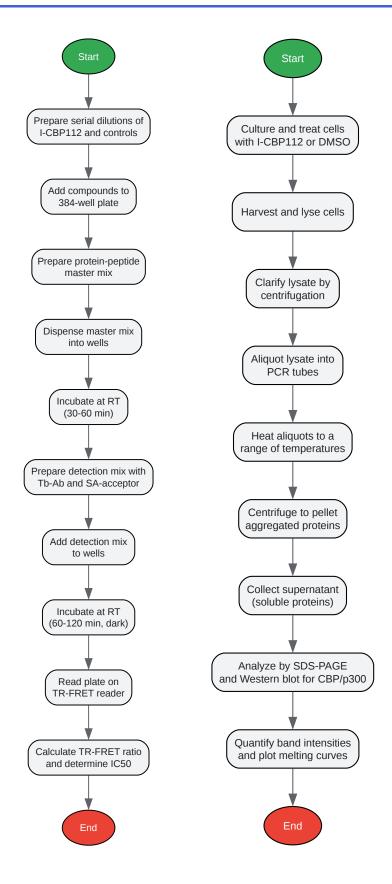
## **Signaling Pathway and Mechanism of Action**

CBP/p300 are critical co-activators in multiple signaling pathways that regulate gene transcription. They are recruited to chromatin by DNA-binding transcription factors. Once recruited, their intrinsic HAT activity acetylates histones, leading to a more relaxed chromatin structure that is accessible to the transcriptional machinery. The bromodomain of CBP/p300 recognizes these acetylated lysines, further stabilizing the transcriptional complex and promoting gene expression. I-CBP112 acts by competitively binding to the bromodomain's acetyl-lysine binding pocket, thereby preventing the "reading" of these epigenetic marks and disrupting the downstream transcriptional activation.









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